REACTION_SMILES
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[C:41]([OH:42])(=[O:43])[CH3:44].[CH3:1][c:2]1[n:3][cH:4][n:5]([C:19]([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)([c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[c:32]2[cH:33][cH:34][cH:35][cH:36][cH:37]2)[c:6]1[C:7](=[O:8])[c:9]1[cH:10][cH:11][c:12]2[cH:13][cH:14][cH:15][n:16][c:17]2[cH:18]1.[Na+:39].[OH-:38].[OH2:40]>>[CH3:1][c:2]1[nH:3][cH:4][n:5][c:6]1[C:7](=[O:8])[c:9]1[cH:10][cH:11][c:12]2[cH:13][cH:14][cH:15][n:16][c:17]2[cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Cc1ncn(C(c2ccccc2)(c2ccccc2)c2ccccc2)c1C(=O)c1ccc2cccnc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ncn(C(c2ccccc2)(c2ccccc2)c2ccccc2)c1C(=O)c1ccc2cccnc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1[nH]cnc1C(=O)c1ccc2cccnc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |